11alpha,17,21-Trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
Overview
Description
11alpha,17,21-Trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in medical applications to treat a variety of conditions, including allergies, skin conditions, and autoimmune disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a multi-step chemical process involving the modification of naturally occurring steroids. The synthesis begins with the starting material, pregnenolone, which undergoes a series of reactions including hydroxylation, methylation, and oxidation to introduce the necessary functional groups.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using reactors and purification systems to ensure high purity and yield. The process is carefully controlled to maintain the desired stereochemistry and functional groups.
Types of Reactions:
Reduction: Reduction of double bonds to single bonds in the steroid structure.
Substitution: Replacement of hydrogen atoms with other functional groups, such as methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or osmium tetroxide (OsO4) are used, often in the presence of an acid catalyst.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Methyl iodide (CH3I) is often used for methylation reactions, typically in the presence of a base.
Major Products Formed: The major products include various hydroxylated and methylated derivatives of the parent steroid, each with distinct biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of other steroid derivatives and as a reagent in organic synthesis.
Biology: In biological research, it serves as a tool to study the effects of glucocorticoids on cellular processes, including gene expression, cell proliferation, and apoptosis.
Medicine: Medically, it is used to treat conditions such as asthma, allergies, and autoimmune diseases due to its anti-inflammatory and immunosuppressive properties.
Industry: In the pharmaceutical industry, it is used in the production of various medications and as an active ingredient in topical treatments for skin conditions.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences and regulates the transcription of target genes. The resulting changes in gene expression lead to the anti-inflammatory and immunosuppressive effects observed.
Molecular Targets and Pathways:
Glucocorticoid Receptors: The primary molecular target is the glucocorticoid receptor.
Pathways: The compound modulates pathways involved in inflammation, such as the NF-κB pathway, and pathways involved in immune responses, such as the MAPK pathway.
Comparison with Similar Compounds
Dexamethasone: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Prednisone: A prodrug that is converted to prednisolone in the body, also used for its anti-inflammatory effects.
Betamethasone: Similar in structure and function, used in dermatological applications.
Uniqueness: 11alpha,17,21-Trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is unique in its specific pattern of hydroxylation and methylation, which gives it distinct pharmacological properties compared to other glucocorticoids.
This compound's versatility and efficacy make it a valuable tool in both research and clinical settings, contributing significantly to advancements in medical science and treatment options.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(8S,9S,10R,11R,13S,14S,16S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-17,19,23,25,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17+,19+,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYLPFCKNQAAMB-OWUXUVPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234990 | |
Record name | 11alpha,17,21-Trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85700-75-0 | |
Record name | (11α,16β)-11,17,21-Trihydroxy-16-methylpregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85700-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11alpha,17,21-Trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085700750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11alpha,17,21-Trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11α,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11.ALPHA.,17,21-TRIHYDROXY-16.BETA.-METHYLPREGNA-1,4-DIENE-3,20-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42T3SU12QH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.